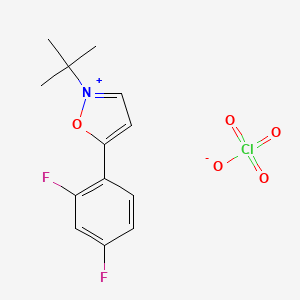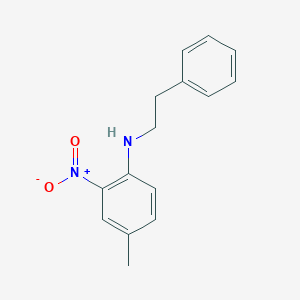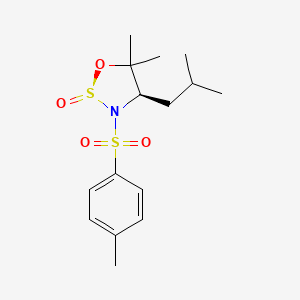
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, difluorophenyl group, and an oxazolium ion, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves multiple steps, including the formation of the oxazolium ring and the introduction of the tert-butyl and difluorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate exerts its effects involves its interaction with specific molecular targets and pathways. The oxazolium ion plays a crucial role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate stands out due to its unique combination of structural features. Similar compounds include:
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 2-tert-Butyl-4-methylphenol These compounds share some structural similarities but differ in their specific functional groups and applications .
Eigenschaften
CAS-Nummer |
918884-87-4 |
|---|---|
Molekularformel |
C13H14ClF2NO5 |
Molekulargewicht |
337.70 g/mol |
IUPAC-Name |
2-tert-butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H14F2NO.ClHO4/c1-13(2,3)16-7-6-12(17-16)10-5-4-9(14)8-11(10)15;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
SZCXHXWADRZNMH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[N+]1=CC=C(O1)C2=C(C=C(C=C2)F)F.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)





![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
